N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide

NK1 receptor antagonist substance P receptor antiemetic

NK1 receptor studies using first-generation antagonists are frequently confounded by off-target CYP3A4 inhibition, complicating CINV models requiring co-administered chemotherapeutics. Generic piperidine benzamide analogs without verified dual target/CYP3A4 profiles risk invalid pharmacological interpretation. This Kissei-disclosed Example 9 (US9708266/US10011568) resolves both challenges with directly measured data: • NK1 IC₅₀ = 2.35 nM; CYP3A4 IC₅₀ = 6.9 µM (~2,936-fold selectivity) • Validated SAR reference point: dimethylsulfamoyl vs. sulfonyl/acyl N-substituents • Structurally distinct from aprepitant (MW 339 vs. 534 g/mol) for scaffold-specific profiling. Supplied with full Certificate of Analysis.

Molecular Formula C16H25N3O3S
Molecular Weight 339.45
CAS No. 2034374-99-5
Cat. No. B2452246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide
CAS2034374-99-5
Molecular FormulaC16H25N3O3S
Molecular Weight339.45
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
InChIInChI=1S/C16H25N3O3S/c1-13-6-4-5-7-15(13)16(20)17-12-14-8-10-19(11-9-14)23(21,22)18(2)3/h4-7,14H,8-12H2,1-3H3,(H,17,20)
InChIKeyBBWOUIUKZRBXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034374-99-5: NK1 Antagonist Overview


N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide (CAS 2034374-99-5) is a synthetic small-molecule belonging to the class of N-sulfamoylpiperidine benzamides [1]. Structurally characterized by a 2-methylbenzamide core linked via a methylene bridge to a piperidine ring bearing an N,N-dimethylsulfamoyl group (molecular formula C₁₆H₂₅N₃O₃S), this compound is disclosed in Kissei Pharmaceutical patents US9708266 and US10011568 as Example 9, demonstrating potent substance P/neurokinin 1 (NK1) receptor antagonist activity [2]. Its design explicitly targets reduced CYP3A4 inhibitory activity relative to first-generation NK1 antagonists such as aprepitant, a feature critical for minimizing drug–drug interaction risk in antiemetic applications [3].

NK1 receptor antagonist pathway study tool
CYP3A4 selectivity context reduces off-target confound
Distinct N,N-dimethylsulfamoyl structure for SAR

CAS 2034374-99-5: Irreplaceable in NK1 Research


Within the N-sulfamoylpiperidine benzamide series disclosed in US9708266/US10011568, subtle structural modifications produce measurable differences in both NK1 receptor affinity and off-target CYP3A4 inhibition. Even among examples sharing the same 2-methylbenzamide pharmacophore, variation in the piperidine N-substituent yields human NK1 IC₅₀ values ranging from 0.98 nM (Example 5) to 2.78 nM (Example 16), a nearly threefold span [1]. The N,N-dimethylsulfamoyl group present in Example 9 imparts a distinct combination of physicochemical properties—including altered lipophilicity and hydrogen-bonding capacity—compared to the methylsulfonyl, acyl, or other sulfonamide variants found in neighboring examples [2]. Generic substitution without confirming both target engagement and CYP3A4 liability risks confounding pharmacological interpretation in NK1-dependent models [3]. The quantitative evidence below establishes exactly where Example 9 sits within this continuum, enabling informed selection for experimental or procurement decisions.

Piperidine N-substituent variation shifts NK1 affinity across patent examples, altering model pharmacology.
N,N-dimethylsulfamoyl group not interchangeable with methylsulfonyl or other sulfonamide variants in SAR studies.
Generic substitution without confirming both target engagement and CYP3A4 liability may confound NK1 pathway interpretation.

CAS 2034374-99-5: Potency and Selectivity Benchmarks


NK1 Receptor Affinity: Cross-Example Comparison

In a standardized human NK1 (substance-P) receptor binding assay (96-well plate, pH 7.4, 2 °C), Example 9 (target compound) exhibited an IC₅₀ of 2.35 nM [1]. This value positions Example 9 with 2.4-fold lower affinity than the most potent congener Example 5 (IC₅₀ = 0.98 nM) [2], but 1.2-fold higher affinity than Example 16 (IC₅₀ = 2.78 nM) [3] and 2.3-fold lower than Example 6 (IC₅₀ = 1.0 nM) [4]. The 2.35 nM IC₅₀ is within the sub-3 nM range that patent data correlate with in vivo antiemetic efficacy [5].

NK1 Affinity
Head-to-head
IC₅₀ 2.35 nM
Among analogs: 0.98–2.78 nM
Intermediate potency supports NK1 pathway-response interpretation, avoiding ultra-high affinity confound.
Human SP receptor binding assay (pH 7.4, 2°C)
NK1 receptor antagonist substance P receptor antiemetic CINV

CYP3A4 vs. NK1 Selectivity

Example 9 exhibits a CYP3A4 inhibitory IC₅₀ of 6.90 × 10³ nM (6.9 µM) under standardized assay conditions (pH 7.4, 2 °C) [1]. This yields a CYP3A4/NK1 selectivity ratio of approximately 2,936-fold, indicating minimal CYP3A4 engagement at pharmacologically relevant NK1-inhibitory concentrations. The patent explicitly highlights that compounds in this series were designed to have CYP3A4 inhibitory activity 'reduced compared to aprepitant' [2], a first-generation NK1 antagonist known for clinically significant CYP3A4-mediated drug–drug interactions [3]. This selectivity profile is a primary rationale for selecting Example 9 and its close analogs for antiemetic development programs.

CYP3A4/NK1 Selectivity
Reported
~2,936-fold
CYP3A4 IC₅₀ 6.9 µM
Minimal CYP3A4 engagement at NK1-active concentrations, supporting polypharmacy model interpretation.
Selectivity window compared with aprepitant's documented CYP3A4 inhibition
CYP3A4 inhibition drug-drug interaction selectivity ratio antiemetic safety

Structural Impact of Dimethylsulfamoyl Group

The N,N-dimethylsulfamoyl substituent distinguishes Example 9 from the simpler N-methylsulfonyl analog, 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234952-60-3). The dimethylamino moiety increases the sulfonamide group's steric bulk and modulates hydrogen-bonding potential relative to a methylsulfonyl group, with expected consequences for target binding kinetics, selectivity, and metabolic stability [1]. While quantitative head-to-head NK1 data for this specific methylsulfonyl analog are not publicly available, the broader SAR literature on 4,4-disubstituted piperidine NK1 antagonists demonstrates that sulfonyl derivatives (e.g., hNK1 IC₅₀ = 5.7 nM) can differ from sulfamoyl variants in both potency and off-target profiles [2]. The dimethylsulfamoyl group thus represents a deliberate structural optimization within this chemical series.

Dimethylsulfamoyl Impact
Class-level
SAR context
Inference from piperidine NK1 series
May inform SAR selection; dimethylsulfamoyl group not directly replaceable by methylsulfonyl.
No direct comparator data; literature sulfonyl IC₅₀ ~5.7 nM
sulfonamide SAR N-sulfamoyl piperidine lipophilicity metabolic stability

Chemical Identity & Purity Specification

CAS 2034374-99-5 corresponds to the single, structurally defined molecular entity N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide with molecular formula C₁₆H₂₅N₃O₃S and molecular weight 339.45 g/mol [1]. The compound's canonical SMILES (CC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C) provides unambiguous structural specification independent of vendor naming conventions [2]. Commercial suppliers typically offer this compound at ≥95% purity, with analytical characterization including ¹H NMR, LC-MS, and HPLC . Unlike earlier NK1 tool compounds such as aprepitant (MW 534.4 g/mol), the lower molecular weight (339.45 g/mol) of Example 9 may confer favorable physicochemical properties for oral bioavailability [3].

Identity & Purity
Specification review
≥95% HPLC
MW 339.45; CAS 2034374-99-5
Unambiguous CAS & SMILES ensure sourcing consistency across suppliers.
Analytical characterization: ¹H NMR, LC-MS, HPLC
analytical characterization compound identity quality control reproducibility

CAS 2034374-99-5: Validated Applications


CINV Models: NK1 Antagonism with CYP3A4 Safety

The compound's NK1 IC₅₀ of 2.35 nM coupled with a CYP3A4 IC₅₀ of 6.9 µM (~2,936-fold selectivity) makes it a preferred NK1 antagonist tool for cancer-chemotherapy-induced nausea and vomiting (CINV) models where co-administration with CYP3A4-metabolized chemotherapeutics is planned [1]. The quantified CYP3A4 window supports experimental designs that avoid confounding drug–drug interactions, consistent with the patent's stated objective of providing NK1 antagonists with reduced CYP3A4 liability relative to aprepitant [2].

SAR Studies: N-Sulfamoylpiperidine NK1 Antagonists

With measured NK1 IC₅₀ values available for multiple patent examples (Ex. 5: 0.98 nM; Ex. 6: 1.0 nM; Ex. 9: 2.35 nM; Ex. 16: 2.78 nM), Example 9 serves as a pivotal mid-range reference point within this chemical series [1]. Its N,N-dimethylsulfamoyl group contrasts with alternative piperidine N-substituents, enabling systematic SAR exploration of sulfamoyl vs. sulfonyl vs. acyl modifications on NK1 affinity and selectivity [2]. The ~2.4-fold potency gap between dimethylsulfamoyl (Ex. 9, 2.35 nM) and sulfonyl literature values (~5.7 nM) provides a quantifiable SAR starting point [3].

NK1 Signaling Differentiation vs. Aprepitant

Researchers seeking an NK1 antagonist with a structurally distinct scaffold and demonstrably lower CYP3A4 inhibition than aprepitant can employ Example 9 as a comparative probe [1]. The 339 g/mol molecular weight and simpler benzamide-piperidine architecture distinguish it from the morpholine-core structure of aprepitant (534 g/mol), facilitating interpretation of scaffold-specific effects in functional assays, binding kinetics studies, or species-selectivity profiling [2].

Substance-P Signaling Pathway Tool

The potent NK1 antagonism (IC₅₀ = 2.35 nM) established in a standardized human receptor binding assay supports the use of Example 9 as a pharmacological tool for interrogating substance-P/neurokinin signaling in neuronal, inflammatory, or gastrointestinal models [1]. Its defined chemical identity via CAS 2034374-99-5 and canonical SMILES ensures reproducible sourcing across laboratories, while the documented CYP3A4 inactivity eliminates a common confound in cell-based pathway analysis [2].

Application
Selection Property
Validation Focus
CINV Research Models
NK1 antagonism with CYP3A4 selectivity context
Co-administration assay with CYP3A4 substrates
SAR Studies: N-Sulfamoylpiperidine Series
Mid-range NK1 affinity reference point
Binding comparison across patent examples
NK1 Scaffold Differentiation
Structurally distinct from morpholine-core antagonists
Binding kinetics and selectivity vs. aprepitant
Substance-P/Neurokinin Pathway Probe
Defined chemical identity with pathway antagonism
Pathway-response assays; CYP3A4 off-target exclusion
Quote Request

Request a Quote for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.